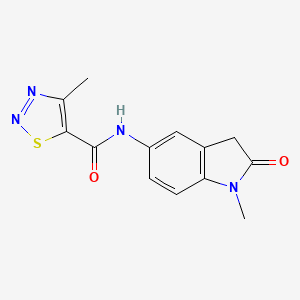
4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N4O2S and its molecular weight is 288.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring which is crucial for its biological activity. The presence of the oxoindole moiety enhances its interaction with biological targets.
Biological Activity Overview
Research has demonstrated that thiadiazole derivatives exhibit a wide range of biological activities including:
- Antimicrobial Activity : Thiadiazoles have shown efficacy against various bacterial strains. For instance, derivatives have displayed minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus .
- Anticancer Properties : Some derivatives have been identified as potent inhibitors of cancer cell lines. For example, a related compound showed a GI50 value of 0.69 µM against osteosarcoma cells (U2OS) and 0.70 µM against cervical carcinoma cells (HeLa) .
- Antiviral Activity : Thiadiazole derivatives have been reported to possess antiviral properties, particularly against viral pathogens like the Tobacco Mosaic Virus (TMV), where certain compounds demonstrated significant curative and protective effects .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting specific enzymes that are vital for the survival and proliferation of pathogens or cancer cells.
- Interference with DNA/RNA Synthesis : Some compounds disrupt nucleic acid synthesis pathways, leading to cell death in rapidly dividing cells.
- Modulation of Signaling Pathways : Thiadiazoles may influence various signaling pathways involved in cell growth and apoptosis.
Case Studies
Several studies highlight the biological activity of thiadiazoles:
- A study published in MDPI detailed the synthesis and evaluation of novel derivatives that exhibited significant antimicrobial activity against multiple strains . The most effective derivative had an MIC significantly lower than standard antibiotics.
- Another research article focused on the anticancer properties of thiadiazole derivatives, demonstrating their potential as therapeutic agents against various cancer cell lines .
Data Tables
The following table summarizes key findings regarding the biological activity of related thiadiazole compounds:
| Compound | Activity Type | MIC (µg/mL) | Target Organism/Cell Line |
|---|---|---|---|
| Compound A | Antimicrobial | 1.95 - 15.62 | Staphylococcus aureus |
| Compound B | Anticancer | 0.69 | U2OS (osteosarcoma) |
| Compound C | Antiviral | - | TMV |
属性
IUPAC Name |
4-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-7-12(20-16-15-7)13(19)14-9-3-4-10-8(5-9)6-11(18)17(10)2/h3-5H,6H2,1-2H3,(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQSCLDXMMCGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














